1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}but-2-yn-1-one
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Overview
Description
1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}but-2-yn-1-one is a heterocyclic compound that features a unique structure combining pyrazole and imidazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}but-2-yn-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}but-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}but-2-yn-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}but-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 1-{1H-imidazole-1-yl}but-2-yn-1-one
- 1-{1H-pyrazole-1-yl}but-2-yn-1-one
- 1-{1H-pyrazolo[1,5-a]pyrimidin-1-yl}but-2-yn-1-one
Uniqueness
1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}but-2-yn-1-one is unique due to its combined pyrazole and imidazole rings, which confer distinct chemical and biological properties. This structural feature allows for diverse interactions with molecular targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
1864921-78-7 |
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Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-(2,3-dihydroimidazo[1,2-b]pyrazol-1-yl)but-2-yn-1-one |
InChI |
InChI=1S/C9H9N3O/c1-2-3-9(13)11-6-7-12-8(11)4-5-10-12/h4-5H,6-7H2,1H3 |
InChI Key |
MQTPFDBJNPHGRN-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCN2C1=CC=N2 |
Purity |
95 |
Origin of Product |
United States |
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